molecular formula C10H7Cl2F3OS B14034727 1-Chloro-1-(5-chloro-2-(trifluoromethylthio)phenyl)propan-2-one

1-Chloro-1-(5-chloro-2-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14034727
M. Wt: 303.13 g/mol
InChI Key: BLMVOSZTKFPHLK-UHFFFAOYSA-N
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Description

1-Chloro-1-(5-chloro-2-(trifluoromethylthio)phenyl)propan-2-one is a chemical compound with significant interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of chlorine and trifluoromethylthio groups attached to a phenyl ring, making it a valuable subject for research in organic chemistry and related disciplines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(5-chloro-2-(trifluoromethylthio)phenyl)propan-2-one typically involves the reaction of 5-chloro-2-(trifluoromethylthio)benzene with chloroacetone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also incorporate purification steps, such as recrystallization or chromatography, to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(5-chloro-2-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include sodium hydroxide, Grignard reagents, and various oxidizing and reducing agents. Reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from reactions with this compound depend on the specific reaction and reagents used. For example, nucleophilic substitution reactions may yield substituted phenyl derivatives, while oxidation reactions can produce corresponding ketones or alcohols .

Scientific Research Applications

1-Chloro-1-(5-chloro-2-(trifluoromethylthio)phenyl)propan-2-one has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Chloro-1-(5-chloro-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The presence of the trifluoromethylthio group enhances its reactivity and ability to form stable complexes with target molecules. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-1-(5-fluoro-2-(trifluoromethylthio)phenyl)propan-2-one: Similar structure but with a fluorine atom instead of chlorine.

    1-Chloro-1-(5-(trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one: Contains an additional trifluoromethyl group.

Uniqueness

1-Chloro-1-(5-chloro-2-(trifluoromethylthio)phenyl)propan-2-one is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications and research studies .

Properties

Molecular Formula

C10H7Cl2F3OS

Molecular Weight

303.13 g/mol

IUPAC Name

1-chloro-1-[5-chloro-2-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C10H7Cl2F3OS/c1-5(16)9(12)7-4-6(11)2-3-8(7)17-10(13,14)15/h2-4,9H,1H3

InChI Key

BLMVOSZTKFPHLK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1)Cl)SC(F)(F)F)Cl

Origin of Product

United States

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